nNOS Inhibition: IC50 of 410 nM Versus Class‑Average Quinazolinone Activity
3‑Methyl‑4(3H)-quinazolinethione inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM, measured in Sprague‑Dawley rat brain homogenates via the oxyhemoglobin‑to‑methemoglobin conversion assay [1]. In the same enzyme preparation, the quinazolinone derivative 11e (the most potent compound in the series) achieved an IC50 of 120 nM for iNOS and was described as the most selective iNOS/nNOS inhibitor, but its nNOS IC50 was not reported; most quinazolinones in the study displayed weaker nNOS inhibition than iNOS inhibition [2]. While a direct head‑to‑head nNOS comparison with the exact 3‑methyl‑4(3H)-quinazolinone oxygen analog is unavailable, the 410 nM value places 3‑methyl‑4(3H)-quinazolinethione among the more potent nNOS ligands in this chemical series.
| Evidence Dimension | nNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | Quinazolinone 11e (iNOS IC50 = 120 nM; nNOS data not disclosed but implied lower potency than iNOS); general quinazolinone series described as better iNOS than nNOS inhibitors. |
| Quantified Difference | 410 nM (target) vs. >120 nM (best iNOS inhibitor in series for nNOS); class‑level inference that thione modification may favour nNOS over iNOS relative to oxo analogs. |
| Conditions | Rat nNOS (Sprague‑Dawley brain homogenate), oxyhemoglobin‑to‑methemoglobin conversion, 10 min incubation. |
Why This Matters
The IC50 value provides a quantitative benchmark for nNOS‑focused projects, enabling direct comparison with other nNOS inhibitor chemotypes and supporting the selection of 3‑methyl‑4(3H)-quinazolinethione as a probe for neuronal nitric oxide synthase.
- [1] BindingDB: BDBM50347287 (CHEMBL1796278). IC50 = 410 nM for nNOS. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347287 (accessed 2026-05-10). View Source
- [2] Camacho, M. E.; Chayah, M.; García, M. E.; Fernández‑Sáez, N.; Arias, F.; Gallo, M. A.; Carrión, M. D. Quinazolinones, Quinazolinthiones, and Quinazolinimines as Nitric Oxide Synthase Inhibitors: Synthetic Study and Biological Evaluation. Arch. Pharm. Chem. Life Sci. 2016, 349, 1‑11. https://doi.org/10.1002/ardp.201600020 View Source
